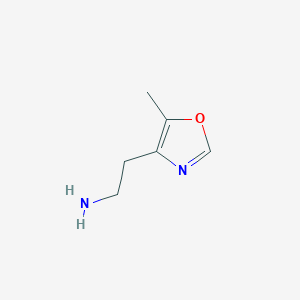

2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-(5-methyl-1,3-oxazol-4-yl)ethanamine |

InChI |

InChI=1S/C6H10N2O/c1-5-6(2-3-7)8-4-9-5/h4H,2-3,7H2,1H3 |

InChI Key |

PCFQXPHLIDJWIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CO1)CCN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 5 Methyl 1,3 Oxazol 4 Yl Ethan 1 Amine

Transformations Involving the Amine Functionality

The primary amine group is a key site for nucleophilic reactions, enabling the construction of new carbon-nitrogen and nitrogen-heteroatom bonds.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows it to readily participate in nucleophilic substitution reactions, for instance, with alkyl halides to form secondary and tertiary amines. Furthermore, it can engage in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed via the formation of a carbinolamine intermediate, which can then dehydrate to form an imine. libretexts.org The reactivity in these additions is influenced by the steric and electronic properties of both the amine and the carbonyl compound.

The amine functionality can also participate in Michael or aza-Michael additions, which involve the conjugate addition of the amine to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is a valuable method for forming carbon-nitrogen bonds and creating more complex molecular structures. The general reactivity of amines in nucleophilic additions makes them versatile building blocks in organic synthesis. nih.gov

The primary amine of 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine can be readily acylated to form amides. This is typically achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides under basic conditions. lookchemmall.com Amidation can also be accomplished directly from carboxylic acids using coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, yielding a sulfonamide. These reactions are fundamental in organic synthesis for the protection of amines or to introduce specific functionalities that can alter the chemical and biological properties of the parent molecule.

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acetamide derivative |

| Amidation | Benzoic acid, coupling agent | N-benzamide derivative |

| Sulfonylation | p-Toluenesulfonyl chloride | N-tosylsulfonamide derivative |

The reaction of this compound with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. nih.gov This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgresearchgate.net The formation of the C=N double bond is a reversible process, and the equilibrium can often be shifted towards the product by removing water from the reaction mixture. Schiff bases are versatile intermediates in organic synthesis and can be used to create a variety of other functional groups and heterocyclic systems. nih.govmdpi.com

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it susceptible to a range of reactions that can involve either substitution on the ring or its cleavage. wikipedia.org

The oxazole (B20620) ring is generally electron-rich and can undergo electrophilic aromatic substitution, typically at the C5 position. tandfonline.comthepharmajournal.com The presence of electron-donating groups on the ring can further activate it towards electrophilic attack. thepharmajournal.com However, the pyridine-like nitrogen at position 3 deactivates the ring, particularly at the C2 and C4 positions, making electrophilic substitution more challenging compared to more electron-rich heterocycles. pharmaguideline.com

Nucleophilic aromatic substitution on the oxazole ring is less common and generally requires the presence of a good leaving group, such as a halogen, at the C2 position. tandfonline.comthepharmajournal.com The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack at this position. pharmaguideline.com

Table 2: Regioselectivity of Substitution on the Oxazole Ring

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| C2 | Low | High (with leaving group) tandfonline.comthepharmajournal.com |

| C4 | Low | Moderate (with leaving group) |

| C5 | High tandfonline.comthepharmajournal.com | Low |

The oxazole ring can undergo cleavage under certain conditions. For instance, treatment with strong acids or bases can lead to hydrolysis and ring opening. pharmaguideline.com Reductive conditions can also lead to ring cleavage. tandfonline.com

Rearrangement reactions of the oxazole ring are also known. One notable example is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles. wikipedia.org Another example involves photochemical rearrangements that can convert oxazoles into isomeric structures. lu.se These reactions often proceed through ring-opened intermediates.

Oxidation and Reduction Chemistry of the Oxazole Core

No specific studies detailing the oxidation or reduction chemistry of the 1,3-oxazole core within this compound were found in the public domain. While the general reactivity of oxazole rings is known—they can be susceptible to cleavage under harsh acidic or basic conditions and can undergo reactions such as cycloadditions—there is no available research that documents the specific outcomes, reagents, or conditions for the oxidation or reduction of this particular molecule.

Synthesis of Advanced Polyfunctional Molecular Architectures

The utility of this compound as a precursor for more complex molecular structures is not well-documented in available scientific literature.

Covalent Linkage to Other Heterocyclic Systems

There are no specific, published examples of this compound being covalently bonded to other heterocyclic systems. The presence of a primary amine functional group provides a reactive handle for derivatization, suggesting that it could be linked to other heterocycles such as pyrimidines, triazoles, or imidazoles through reactions like amide bond formation or reductive amination. However, a search for such derivatization studies for this specific compound did not yield any concrete research findings or data tables.

Incorporation into Complex Organic Frameworks and Scaffolds

The incorporation of this compound into complex organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), has not been reported in the accessed literature. Amine-functionalized molecules are often used as ligands or building blocks in the synthesis of such porous materials, but no studies have specifically utilized this oxazole derivative for this purpose.

Supramolecular Assembly and Coordination with Metal Centers

There is a lack of available information regarding the role of this compound in supramolecular assemblies or its behavior as a ligand in coordination chemistry. The nitrogen atoms of the oxazole ring and the terminal amine group present potential coordination sites for metal ions. Transition metal complexes with heterocyclic ligands are a major area of research. However, no studies were found that specifically describe the synthesis, structure, or properties of metal complexes involving this compound.

Theoretical and Computational Investigations of 2 5 Methyl 1,3 Oxazol 4 Yl Ethan 1 Amine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometry and various electronic properties. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for predicting structural parameters and electronic characteristics. irjweb.comajchem-a.com

The optimized geometry reveals the most stable three-dimensional arrangement of atoms in the molecule. Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles. For a representative oxazole derivative, the oxazole ring is generally found to be planar. scispace.com The electronic properties derived from DFT calculations include the dipole moment, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

The MEP is particularly useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting sites for electrophilic and nucleophilic attack. In many oxazole compounds, the nitrogen atom of the oxazole ring is identified as a potential site for electrophilic attack due to its negative electrostatic potential. ajchem-a.com

Table 1: Representative Calculated Structural Parameters for an Oxazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (oxazole) | 1.367 | C-O-C | 105.2 |

| C=N (oxazole) | 1.318 | O-C=N | 115.1 |

| C-C (oxazole) | 1.389 | C-N-C | 104.5 |

| C-C (side chain) | 1.532 | C-C-N | 110.8 |

Note: The data in this table is illustrative and based on typical values found in computational studies of oxazole derivatives.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. organic-chemistry.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. For many oxazole derivatives, the HOMO is typically localized over the oxazole ring, while the LUMO may be distributed across the ring and any attached substituents. irjweb.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecule. nih.gov

Table 2: Representative FMO Properties and Global Reactivity Descriptors

| Property | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Note: The data in this table is illustrative and based on typical values found in computational studies of heterocyclic compounds.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Transition State Analysis and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. A key point on this pathway is the transition state, which represents the energy maximum along the reaction coordinate. The geometry and energetic properties of the transition state provide crucial insights into the mechanism of a reaction. For reactions involving oxazoles, such as cycloadditions or substitutions, transition state analysis can help to understand the regioselectivity and stereoselectivity of the reaction. organic-chemistry.org

Energy Profile Calculations and Kinetic Predictions

Calculating the energy profile of a reaction involves determining the relative energies of the reactants, intermediates, transition states, and products. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the reaction rate. A lower activation energy corresponds to a faster reaction. These calculations can help in comparing different possible reaction pathways and determining the most favorable one. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

For flexible molecules like 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine, which has a rotatable ethylamine (B1201723) side chain, conformational analysis is important for understanding its behavior.

Conformational analysis involves identifying the different stable conformations (or conformers) of a molecule and determining their relative energies. This can be done by systematically rotating the single bonds in the molecule and calculating the energy at each step. acs.orgresearchgate.net For an ethylamine side chain, different staggered and eclipsed conformations can exist, and their relative stabilities can be determined computationally. missouri.edu The most stable conformer is the one that the molecule is most likely to adopt.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can explore the conformational landscape and identify the most populated conformational states. This is particularly relevant for understanding how the molecule might interact with other molecules, such as in a biological system.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of Synthesized Derivatives and Reaction Products

Advanced Spectroscopic Techniques for Complex Structure Determination

Spectroscopic methods are fundamental tools for the structural analysis of organic molecules. For complex derivatives of 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine, a combination of high-resolution nuclear magnetic resonance (NMR), mass spectrometry (HRMS), and vibrational spectroscopy is essential for unambiguous structure determination.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of oxazole (B20620) derivatives. mdpi.comnih.gov While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons, complex derivatives often require two-dimensional (2D) NMR techniques for complete assignment and structure confirmation.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. COSY identifies proton-proton (¹H-¹H) couplings through bonds, while HSQC and HMBC correlate protons with directly attached (one-bond) and more distant (two- or three-bond) carbons, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a specific 2D NMR technique that is particularly valuable for determining stereochemical relationships. youtube.com It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. uic.edulongdom.org This "through-space" interaction is critical for defining the three-dimensional conformation of a molecule. longdom.orglibretexts.org For derivatives with stereocenters, NOESY can reveal the relative positioning of substituents, which would be difficult to distinguish using through-bond correlation experiments alone. youtube.com The intensity of a NOESY cross-peak is inversely proportional to the distance between the interacting protons, providing quantitative information on internuclear distances, typically up to 5 Å. researchgate.net

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC, NOESY) |

|---|---|---|---|---|

| Oxazole C2-H | 7.85 | s | 151.2 | HMBC to C4, C5; NOESY to Methyl-C5 |

| Oxazole C4 | - | - | 138.5 | - |

| Oxazole C5 | - | - | 147.8 | - |

| Methyl-C5 | 2.35 | s | 11.0 | HMBC to C4, C5; NOESY to C2-H |

| CH₂ (ethan-1) | 2.90 | t | 26.5 | COSY to CH₂ (ethan-2); HMBC to C4, C5 |

| CH₂ (ethan-2) | 3.15 | t | 41.2 | COSY to CH₂ (ethan-1); HMBC to C4 |

| NH (amine) | - | - | - | NOESY to CH₂ (ethan-2) |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a compound with high accuracy. uci.edu Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula for the molecule. uci.educhemrxiv.org

For newly synthesized derivatives of this compound, obtaining an accurate mass is a critical step in confirming the identity of the product. mdpi.com The experimental mass is compared to the calculated theoretical mass for a proposed formula. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula. uci.edu This is particularly crucial for distinguishing between isomers or compounds with very similar nominal masses. HRMS is also used to analyze fragmentation patterns, which can provide further structural information. The technique is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex reaction mixtures. nih.gov

| Compound | Ion Type | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) | Inferred Molecular Formula |

|---|---|---|---|---|---|

| This compound | [M+H]⁺ | 127.0866 | 127.0864 | -1.6 | C₆H₁₁N₂O |

| A Synthesized Derivative | [M+H]⁺ | 249.1288 | 249.1291 | +1.2 | C₁₃H₁₇N₂O₂ |

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule and to monitor the progress of a chemical reaction. nih.govelsevier.com These techniques are based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule absorbs infrared radiation, it causes these vibrations to be excited, resulting in an absorption spectrum with peaks corresponding to specific functional groups. nih.gov

In the synthesis of derivatives from this compound, FTIR spectroscopy can be used to track the conversion of reactants to products. For example, a reaction involving the primary amine group (-NH₂) would show the disappearance or shift of N-H stretching and bending vibrations. Concurrently, the appearance of new peaks, such as a C=O stretch for an amide formation, would indicate the formation of the desired product. The characteristic vibrations of the oxazole ring (e.g., C=N and C-O-C stretches) can also be monitored to ensure the integrity of the heterocyclic core throughout the reaction sequence. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Amine (N-H) | Bending | 1590-1650 |

| Alkane (C-H) | Stretching | 2850-2960 |

| Oxazole (C=N) | Stretching | 1640-1680 |

| Oxazole (C-O-C) | Stretching | 1020-1100 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. westminster.ac.uk For derivatives of this compound that are crystalline, X-ray analysis can unambiguously confirm the molecular structure, including the connectivity and conformation, which may be difficult to establish solely through spectroscopic methods. nih.govmdpi.com

The analysis involves directing a beam of X-rays onto a single crystal. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov Beyond confirming the structure of a single molecule, X-ray crystallography also reveals details about crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces, which influence the physical properties of the solid material. mdpi.com

Chromatographic and Hyphenated Techniques for Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of synthesized compounds. ajrconline.org High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of reaction products and to isolate them from unreacted starting materials, byproducts, and other impurities.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for analyzing complex reaction mixtures. researchgate.netnih.gov These methods provide both separation and structural identification in a single run. ajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most common hyphenated techniques. nih.gov It separates the components of a mixture by HPLC, and the eluent is directly introduced into a mass spectrometer. This allows for the determination of the molecular weight of each separated component, facilitating the identification of byproducts and intermediates in a reaction mixture. nih.gov Tandem mass spectrometry (LC-MS-MS) can provide further structural information through fragmentation analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. ajpaonline.com It separates components using gas chromatography and identifies them via mass spectrometry. For derivatives of this compound that are amenable to GC analysis, this method is highly effective for both qualitative and quantitative analysis.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This advanced technique directly couples an HPLC system with an NMR spectrometer. nih.gov It allows for the acquisition of NMR spectra for compounds as they are separated chromatographically, providing complete structural elucidation of components within a mixture without the need for prior isolation. ajrconline.org

These hyphenated methods are invaluable for impurity profiling, which involves the identification and quantification of all impurities in a drug substance. ajrconline.orgsemanticscholar.org

Emerging Non Clinical Applications and Future Research Trajectories

Role as a Versatile Synthetic Building Block in Non-Biological Target Synthesis

The utility of a chemical compound in synthesis is defined by its functional groups, which dictate its reactivity and how it can be incorporated into larger, more complex structures. 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine possesses two key features: a nucleophilic primary amine and an aromatic oxazole (B20620) ring containing two heteroatoms. This combination makes it a valuable building block for constructing diverse molecular architectures. beilstein-journals.orgnih.gov Oxazole derivatives are recognized as important scaffolds in the synthesis of agrochemicals, dyes, and other functional organic molecules. cbccollege.in

The primary amine group of this compound serves as a reactive handle for polymerization reactions. Through polycondensation or polyaddition reactions, this compound can be incorporated as a monomeric unit into various polymer backbones. The pendant 5-methyl-1,3-oxazol-4-yl group can impart specific properties to the resulting polymer, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions.

For instance, reaction with diacyl chlorides or dicarboxylic acids would yield polyamides, while reaction with diisocyanates would produce polyureas. The oxazole moiety within the polymer structure could be leveraged for creating functional materials, such as metal-adsorbing resins or materials with unique photophysical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Example | Linkage Formed | Potential Application |

|---|---|---|---|

| Polyamide | Terephthaloyl chloride | Amide | High-performance fibers, specialty plastics |

| Polyurea | Methylene diphenyl diisocyanate (MDI) | Urea | Coatings, elastomers |

| Polyepoxide | Diglycidyl ether of bisphenol A (DGEBA) | β-hydroxyamine | Adhesives, composite matrices |

| Polyimide | Pyromellitic dianhydride (PMDA) | Imide (via amic acid intermediate) | Thermally stable films, electronics |

The structure of this compound is well-suited for acting as a chelating ligand in coordination chemistry. The nitrogen atom of the primary amine and the nitrogen atom at the 3-position of the oxazole ring can act as a bidentate donor system, forming a stable five-membered chelate ring upon coordination to a metal center. This N,N-bidentate motif is common in ligands used for transition metal catalysis. mdpi.com

Vanadium complexes featuring oxazole-based ligands, for example, have been shown to be active catalysts in ethylene (B1197577) polymerization and copolymerization. mdpi.com By analogy, complexes of this compound with metals like palladium, copper, rhodium, or ruthenium could find applications in non-biological catalytic processes such as cross-coupling reactions, hydrogenations, or transfer hydrogenations. The methyl and ethyl substituents on the oxazole scaffold allow for steric and electronic tuning of the ligand's properties, which in turn can influence the catalytic activity and selectivity of the corresponding metal complex.

Table 2: Potential Catalytic Applications of Metal Complexes

| Metal Center | Potential Reaction Type | Rationale |

|---|---|---|

| Palladium (Pd) | Suzuki, Heck, Sonogashira Cross-Coupling | N,N-ligands are known to stabilize Pd(0) and Pd(II) catalytic species. |

| Ruthenium (Ru) | Transfer Hydrogenation | Ru-amine complexes are effective catalysts for the reduction of ketones and imines. |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | Cu complexes with nitrogen-based ligands are widely used as ATRP catalysts. |

| Rhodium (Rh) | Hydroformylation | N-donor ligands can modulate the activity and selectivity of Rh-based catalysts. |

Beyond its use as a monomer or ligand, the compound can serve as a reagent or intermediate in multi-step organic syntheses. The primary amine is a versatile functional group that can undergo a wide array of transformations. For example, it can be acylated to form amides, alkylated to secondary or tertiary amines, or converted into an isothiocyanate. These transformations allow for the introduction of the oxazole moiety into more complex target molecules. The amine can also be used to form Schiff bases with aldehydes and ketones, which are valuable intermediates for the synthesis of other nitrogen-containing heterocycles.

Advancements in Methodological Development for Oxazole Chemistry

The synthesis of substituted oxazoles is a well-established area of heterocyclic chemistry. Classic methods include the Robinson-Gabriel synthesis (cyclization of 2-acylamino ketones) and the Fischer oxazole synthesis (from cyanohydrins and aldehydes). More contemporary methods often provide milder conditions and greater functional group tolerance.

One efficient route to 4-substituted-1,3-oxazoles involves the reaction of β-enamino ketoesters with hydroxylamine, which proceeds via a cycloaddition reaction to form the heterocyclic ring. beilstein-journals.orgnih.gov The synthesis of this compound itself can be envisioned through several pathways. A plausible route could start from an α-amino acid precursor, such as N-acetyl-β-aminobutyric acid, which could be elaborated and cyclized to form the oxazole ring. Alternatively, a pre-formed 4-bromo-5-methyloxazole (B580535) could undergo a palladium-catalyzed cross-coupling reaction, followed by functional group manipulations to install the aminoethyl side chain. The development of regioselective and efficient synthetic protocols is crucial for accessing this and other structurally diverse oxazole derivatives for further study. beilstein-journals.orgnih.gov

Future Prospects and Persistent Challenges in Academic Research

The potential of this compound in non-clinical applications is significant, yet largely underexplored. The primary challenge is the current lack of dedicated academic research focusing specifically on its use in materials science and catalysis. Most of the existing literature on similar oxazoles is directed towards their biological activity, leaving their other chemical properties less characterized.

Future research should focus on several key areas:

Synthesis and Characterization: The synthesis and full characterization of polymers and functional solids derived from this compound are needed to validate the potential applications outlined above.

Coordination Chemistry: A systematic investigation into its coordination chemistry with a range of transition metals would be required. This would involve synthesizing and structurally characterizing the metal complexes and evaluating their stability and electronic properties.

Catalytic Screening: Once prepared, these new metal complexes should be screened for catalytic activity in a variety of important organic transformations to identify potential non-biological applications.

Overcoming the challenge of limited foundational research on this specific molecule will require a concerted effort in synthetic chemistry to build the proposed materials and complexes, followed by rigorous testing to uncover their unique properties and potential for practical application.

Q & A

Q. What are the recommended synthetic methodologies for 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine?

A solvent-free mechanochemical approach is effective for synthesizing structurally related oxazole derivatives. For example, grinding the precursor (e.g., 5-methyl-1,3-oxazol-4-yl derivatives) with aldehydes in an agate mortar under ambient conditions, followed by reduction with sodium borohydride/boric acid, yields target amines. Reaction progress can be monitored via TLC, and purification is achieved via recrystallization (ethanol) .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (as in ) confirm structural integrity and substituent positions .

- X-ray Crystallography: Use SHELXL for refinement of crystallographic data, particularly for resolving torsional ambiguities in the oxazole-ethylamine moiety .

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns.

Q. How should stability and storage be managed for this compound?

Store under inert gas (N₂/Ar) at –20°C to prevent oxidative degradation of the oxazole ring. Avoid prolonged exposure to moisture, as the ethylamine group may hydrolyze. Waste should be segregated and treated via neutralization before disposal .

Advanced Research Questions

Q. What strategies are effective for derivatizing the ethylamine group in this compound?

The primary amine can undergo nucleophilic acyl substitution with activated carbonyl reagents. For instance, reacting with 4-nitrobenzoyl chloride in dry dichloromethane (DCM) at 0–5°C yields stable amide derivatives. Monitor via IR spectroscopy for carbonyl stretch (1650–1750 cm⁻¹) .

Q. How can computational modeling aid in understanding its reactivity?

- Density Functional Theory (DFT): Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., amine group) and frontier molecular orbitals.

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess aggregation behavior .

Q. What challenges arise in crystallographic refinement of this compound?

The flexible ethylamine side chain may lead to disorder in crystal lattices. Use SHELXL’s PART and SIMU commands to model anisotropic displacement parameters. High-resolution data (≤1.0 Å) and twin refinement (via TWIN command) improve accuracy .

Q. How can biological activity screening be designed for this compound?

- Enzyme Inhibition Assays: Test against kinase or protease targets using fluorescence-based protocols (e.g., ADP-Glo™ for kinases).

- Cellular Uptake Studies: Label the amine group with FITC and monitor intracellular localization via confocal microscopy.

- Reference: Analogous oxazole derivatives in were screened for antitubercular activity, suggesting similar workflows .

Q. Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.